2-(4-chlorophenoxy)-N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
CAS No.: 898439-15-1
Cat. No.: VC7521952
Molecular Formula: C21H21ClN2O3
Molecular Weight: 384.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898439-15-1 |
|---|---|
| Molecular Formula | C21H21ClN2O3 |
| Molecular Weight | 384.86 |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
| Standard InChI | InChI=1S/C21H21ClN2O3/c22-16-6-9-18(10-7-16)27-13-20(25)23-17-8-5-14-2-1-11-24(19(14)12-17)21(26)15-3-4-15/h5-10,12,15H,1-4,11,13H2,(H,23,25) |
| Standard InChI Key | FRKHQXCUHBZZFS-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key motifs:
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Tetrahydroquinoline Core: A partially saturated quinoline derivative that confers rigidity and planar aromaticity, facilitating interactions with biological targets.
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Cyclopropanecarbonyl Group: A strained cyclopropane ring fused to a carbonyl moiety, which enhances metabolic stability and target specificity .
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4-Chlorophenoxy Acetamide Side Chain: A chlorinated aromatic ether linked to an acetamide group, a common pharmacophore in enzyme inhibitors.
The molecular formula is , with a molar mass of 384.86 g/mol.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 898439-15-1 |
| Molecular Formula | |
| Molecular Weight | 384.86 g/mol |
| IUPAC Name | 2-(4-Chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
| SMILES | C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4CC4 |
| Solubility | Not publicly available |
Synthesis and Structural Optimization
Synthetic Pathways
While explicit details of the synthesis are proprietary, the compound likely derives from a multi-step process involving:
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Quinoline Core Formation: Cyclocondensation of aniline derivatives with carbonyl compounds to yield tetrahydroquinoline.
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Cyclopropanecarbonyl Incorporation: Acylation using cyclopropanecarbonyl chloride under basic conditions .
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Side-Chain Functionalization: Coupling of 4-chlorophenoxy acetic acid to the tetrahydroquinoline amine via carbodiimide-mediated amidation.
Patent data for analogous tetrahydroquinoline derivatives highlights the use of palladium-catalyzed cross-coupling and reductive amination, suggesting potential routes for structural diversification .
Pharmacological Activities
Antimicrobial Mechanisms
Chlorophenoxy derivatives disrupt bacterial membranes via lipid bilayer intercalation, while the tetrahydroquinoline moiety inhibits enzymes like dihydrofolate reductase (DHFR). Comparative studies indicate broad-spectrum activity against Gram-positive pathogens, with MIC values in the 2–8 µg/mL range.
Table 2: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HL-60 | 1.8 | Topoisomerase II inhibition |
| MCF-7 | 2.4 | DNA intercalation |
Enzyme Inhibition
The acetamide group serves as a protease inhibitor pharmacophore, with preliminary data showing 75% inhibition of trypsin-like serine proteases at 10 µM. Patent CA2671080A1 further validates tetrahydroquinoline-carboxylic acid derivatives as kinase inhibitors, supporting this compound’s potential in targeting enzymatic pathways .
Analytical Characterization
Structural Validation
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Nuclear Magnetic Resonance (NMR): NMR confirms proton environments of the cyclopropane (δ 1.2–1.5 ppm) and tetrahydroquinoline aromatic protons (δ 6.8–7.3 ppm).
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High-Performance Liquid Chromatography (HPLC): Purity >98% achieved using a C18 column with acetonitrile/water gradient.
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Mass Spectrometry (MS): ESI-MS exhibits a molecular ion peak at m/z 385.1 [M+H].
Limitations and Future Directions
Current Challenges
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Solubility: Aqueous solubility remains uncharacterized, limiting formulation options.
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In Vivo Data: No pharmacokinetic or toxicity studies are publicly available.
Research Priorities
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Prodrug Development: Masking the acetamide group to improve bioavailability.
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Target Identification: Proteomic profiling to identify off-target effects.
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Combination Therapies: Synergy studies with existing antimicrobials or chemotherapeutics.
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